molecular formula C15H14Cl2N2O2S B14685348 10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide CAS No. 35076-85-8

10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide

Cat. No.: B14685348
CAS No.: 35076-85-8
M. Wt: 357.3 g/mol
InChI Key: YXQLOAPVCIQVBA-UHFFFAOYSA-N
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Description

10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide is a chemical compound with the molecular formula C15H14Cl2N2O2S and a molecular weight of 357.25 g/mol . This compound is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and materials science.

Preparation Methods

The synthesis of 10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide typically involves multiple steps, starting from phenothiazine derivatives. The synthetic route includes chlorination, amination, and propylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound can influence various biochemical pathways, depending on its specific structure and functional groups. For example, phenothiazine derivatives are known to interact with dopamine receptors, which is relevant to their antipsychotic effects .

Comparison with Similar Compounds

10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic medication.

    Thioridazine: Another antipsychotic with a similar structure but different functional groups.

    Fluphenazine: A potent antipsychotic with a different substitution pattern on the phenothiazine core.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

35076-85-8

Molecular Formula

C15H14Cl2N2O2S

Molecular Weight

357.3 g/mol

IUPAC Name

7,9-dichloro-5,5-dioxo-10-propylphenothiazin-3-amine

InChI

InChI=1S/C15H14Cl2N2O2S/c1-2-5-19-12-4-3-10(18)8-13(12)22(20,21)14-7-9(16)6-11(17)15(14)19/h3-4,6-8H,2,5,18H2,1H3

InChI Key

YXQLOAPVCIQVBA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)N)S(=O)(=O)C3=C1C(=CC(=C3)Cl)Cl

Origin of Product

United States

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